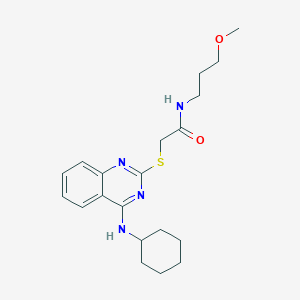
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C20H28N4O2S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a derivative of quinazoline, a class known for its significant biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C20H28N4OS
- Molecular Weight : 372.52 g/mol
Key Structural Components:
- Quinazoline Core : This core is recognized for various biological activities, including anticancer and antimicrobial effects.
- Cyclohexylamino Group : Enhances lipophilicity and potential receptor interactions.
- Thioether Linkage : Influences the compound's reactivity and biological interactions.
- 3-Methoxypropyl Acetamide Moiety : Contributes to the overall pharmacological profile.
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, influencing pathways related to:
- Cell Proliferation : Potentially inhibiting cancer cell growth.
- Apoptosis : Inducing programmed cell death in malignant cells.
- Signal Transduction : Modulating pathways that are crucial in various diseases.
Biological Activity
Research indicates that compounds with a quinazoline core exhibit diverse biological activities. The following table summarizes the key findings related to the biological activity of this compound:
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound showed promise in inhibiting tumor growth in vitro, suggesting its potential as an anticancer agent.
-
Enzyme Inhibition :
- Research highlighted that quinazoline derivatives can inhibit enzymes involved in critical biological pathways. The specific enzyme targets for this compound are under investigation, with preliminary results indicating its effectiveness in modulating enzyme activity linked to cancer progression.
-
Antimicrobial Properties :
- A study evaluated the antimicrobial activity of related quinazoline compounds, showing effectiveness against several bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity.
-
Anti-inflammatory Effects :
- Investigations into quinazoline derivatives have revealed their ability to modulate inflammatory responses. The compound may influence cytokine production and other inflammatory markers, indicating its therapeutic potential in inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-26-13-7-12-21-18(25)14-27-20-23-17-11-6-5-10-16(17)19(24-20)22-15-8-3-2-4-9-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDGJSIJEXCUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














